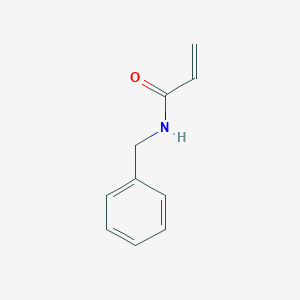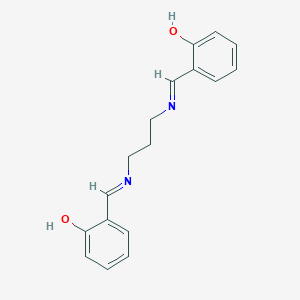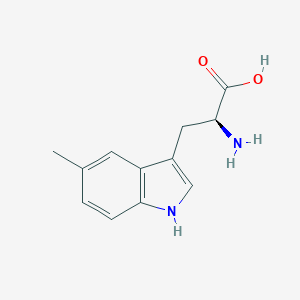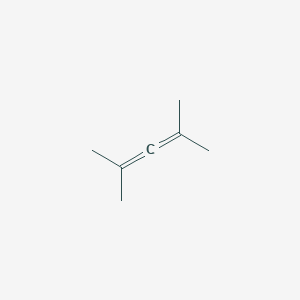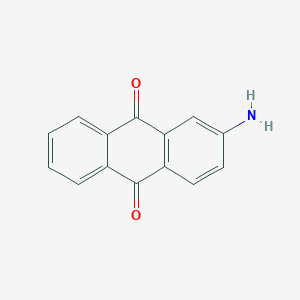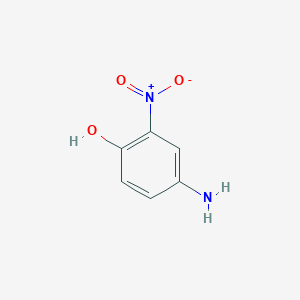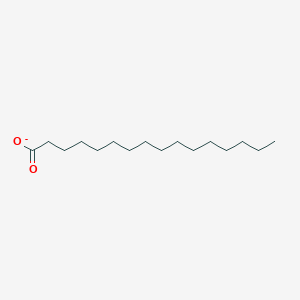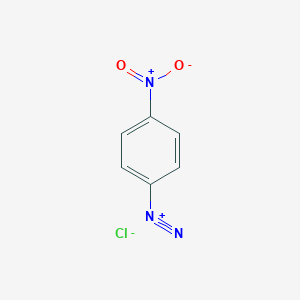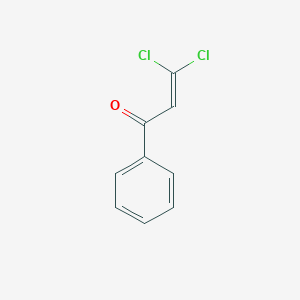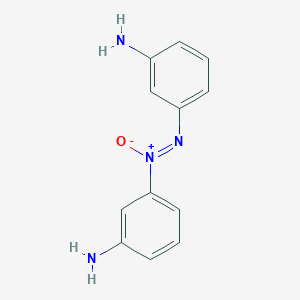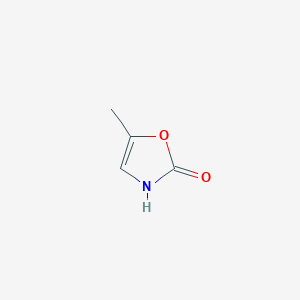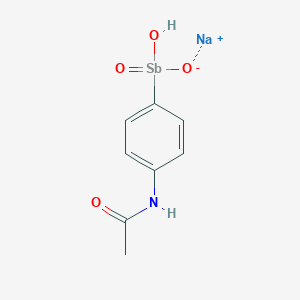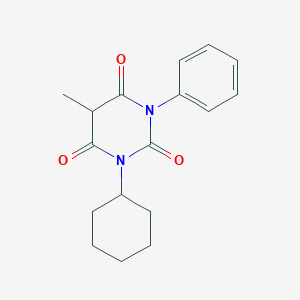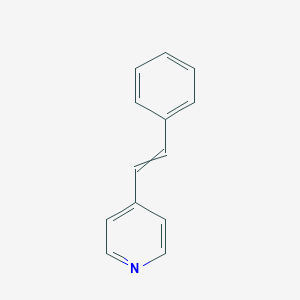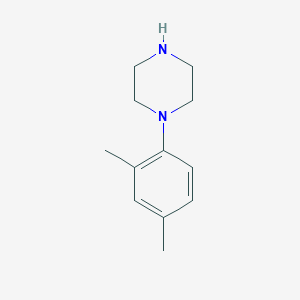
1-(2,4-二甲基苯基)哌嗪
描述
1-(2,4-Dimethylphenyl)Piperazine is a chemical compound with the molecular formula C12H18N2. It is a derivative of piperazine, a heterocyclic organic compound that features a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
科学研究应用
1-(2,4-Dimethylphenyl)Piperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of polymers, resins, and other industrial materials.
作用机制
Target of Action
1-(2,4-Dimethylphenyl)Piperazine is a compound that has been found to interact with several targets. It has a high affinity for recombinant human 5-HT (1A), 5-HT (1B), 5-HT (3A), 5-HT (7), and noradrenergic β (1) receptors, and the serotonin (5-HT) transporter (SERT) . These targets play crucial roles in various physiological processes, including mood regulation, sleep, and cognition.
Mode of Action
The compound exhibits different modes of action depending on the target. It displays antagonistic properties at 5-HT (3A) and 5-HT (7) receptors, partial agonist properties at 5-HT (1B) receptors, and agonistic properties at 5-HT (1A) receptors . Additionally, it shows potent inhibition of SERT . This multimodal action allows the compound to influence multiple pathways and produce a range of effects.
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. By acting on 5-HT receptors and SERT, it influences the serotonergic system, which is involved in mood regulation and other cognitive functions . The exact downstream effects of these interactions are complex and depend on the specific receptor subtype and cellular context.
Pharmacokinetics
The piperazine moiety, which is part of the compound’s structure, is known to be used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability. More research is needed to confirm this.
Result of Action
The molecular and cellular effects of 1-(2,4-Dimethylphenyl)Piperazine’s action are likely to be diverse due to its multimodal action. For instance, its antagonistic action on 5-HT (3A) and 5-HT (7) receptors and its agonistic action on 5-HT (1A) receptors could lead to changes in neuronal signaling and ultimately influence mood and cognition . Its inhibition of SERT could increase the concentration of serotonin in the synaptic cleft, enhancing serotonergic signaling .
生化分析
Biochemical Properties
Piperazine derivatives are known to interact with various enzymes and proteins, particularly those involved in neurotransmission
Cellular Effects
Some piperazine derivatives have been shown to influence cell function by modulating neurotransmitter systems
Molecular Mechanism
Some piperazine derivatives are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Some piperazine derivatives have shown antidepressant-like effects in animal models
准备方法
The synthesis of 1-(2,4-Dimethylphenyl)Piperazine typically involves the reaction of 2,4-dimethylaniline with bis(2-chloroethyl)amine hydrochloride. The process can be summarized as follows :
Starting Materials: 2,4-dimethylaniline and bis(2-chloroethyl)amine hydrochloride.
Reaction Conditions: The reaction is carried out under basic conditions, often using a solvent such as ethanol or dimethylformamide (DMF).
Procedure: The 2,4-dimethylaniline is reacted with bis(2-chloroethyl)amine hydrochloride in the presence of a base, leading to the formation of 1-(2,4-Dimethylphenyl)Piperazine.
Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. The process involves the use of readily available raw materials and simple reaction conditions, making it suitable for large-scale production .
化学反应分析
1-(2,4-Dimethylphenyl)Piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring can be modified by introducing different substituents.
Common reagents and conditions used in these reactions include organic solvents like ethanol, DMF, and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used .
相似化合物的比较
1-(2,4-Dimethylphenyl)Piperazine can be compared with other piperazine derivatives, such as:
1-(2,4-Xylyl)piperazine: Similar in structure but with different substituents on the aromatic ring.
1-(2,4-Dimethylphenylthio)piperazine: Contains a sulfur atom in place of one of the nitrogen atoms.
1-(2,4-Dimethylphenylsulfanyl)piperazine: Features a sulfanyl group attached to the aromatic ring.
These compounds share similar chemical properties but differ in their specific applications and biological activities. The unique structure of 1-(2,4-Dimethylphenyl)Piperazine makes it particularly useful in certain medicinal and industrial applications .
属性
IUPAC Name |
1-(2,4-dimethylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-3-4-12(11(2)9-10)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIMBVCRNZHCRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCNCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50143830 | |
| Record name | 1-(2,4-Xylyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013-76-9 | |
| Record name | 1-(2,4-Dimethylphenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1013-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Xylyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,4-Xylyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,4-xylyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.543 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2,4-Xylyl)piperazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3VEQ8BX57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


